molecular formula C24H22ClN3O6 B5331659 6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5331659
M. Wt: 483.9 g/mol
InChI Key: GAZBYZFQQWDDPF-DHZHZOJOSA-N
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Description

6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine core substituted with various functional groups, including a nitro group, an ethoxy group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which forms the carbon-carbon bonds between the aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as a base and a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-[(E)-2-[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O6/c1-3-5-17-12-16(8-11-19-21(28(31)32)23(29)27-24(30)26-19)13-20(33-4-2)22(17)34-14-15-6-9-18(25)10-7-15/h3,6-13H,1,4-5,14H2,2H3,(H2,26,27,29,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZBYZFQQWDDPF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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